molecular formula C19H15N3O3S B2632834 N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide CAS No. 895003-51-7

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2632834
CAS No.: 895003-51-7
M. Wt: 365.41
InChI Key: CMROLKTYLGDYRK-UHFFFAOYSA-N
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Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 4-position. Benzothiazole derivatives are widely studied for applications in medicinal chemistry and agrochemicals due to their diverse bioactivity profiles .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-14-6-2-8-16-17(14)21-19(26-16)22(12-13-5-3-9-20-11-13)18(23)15-7-4-10-25-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMROLKTYLGDYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several derivatives documented in recent literature and patents. Below is a comparative analysis of its molecular features against closely related analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source/Reference
N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide C₁₉H₁₆N₃O₃S (inferred) ~385.41 (calculated) Furan-2-carboxamide, 4-methoxybenzothiazole
4-Cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide C₂₂H₁₆N₄O₂S 400.46 4-Cyanobenzamide (vs. furan-2-carboxamide) (G856-6976)
7-Chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide C₁₆H₁₁ClN₂O₂ 298.73 Benzofuran-2-carboxamide, pyridin-2-yl linkage (931618-00-7)
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide C₁₉H₁₈F₃N₃OS₂ 461.49 Propanamide with trifluoropropylthio, thiazole core (P6)

Functional Group Impact on Properties

  • Furan vs. Benzamide/Other Cores: The furan-2-carboxamide group in the target compound introduces a smaller, less polar aromatic system compared to the 4-cyanobenzamide in G856-6976 (). The cyano group in the latter increases polarity and may enhance solubility in polar solvents, whereas the furan moiety could improve metabolic stability due to reduced steric hindrance .
  • Pyridine Substitution: The pyridin-3-ylmethyl group distinguishes the target compound from analogs like 931618-00-7 (), which links to pyridin-2-yl.
  • Methoxybenzothiazole vs. Methylthiazole : The 4-methoxy group on the benzothiazole core (target compound) contrasts with the 4-methyl substitution in P6 (). Methoxy groups typically enhance electron-donating effects, which could modulate redox properties or interaction with hydrophobic binding pockets in enzymes .

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